molecular formula C20H24N4 B2458877 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine CAS No. 890628-46-3

1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B2458877
CAS No.: 890628-46-3
M. Wt: 320.44
InChI Key: BWSVORPWDUVTDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions can vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may produce deoxygenated derivatives .

Scientific Research Applications

1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 1-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine apart from these similar compounds is its specific structural features and the resulting unique properties. For example, the presence of the isopropyl and phenyl groups can influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-15(2)18-13-19(23-11-7-4-8-12-23)24-20(22-18)17(14-21-24)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSVORPWDUVTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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